Ethyl 3-cyano-4-hydroxybenzoate
Overview
Description
Ethyl 3-cyano-4-hydroxybenzoate is a chemical compound that is widely used in scientific research. It is also known as ethyl 4-hydroxy-3-cyanobenzoate or ethyl 4-hydroxy-3-cyanobenzoate-2-carboxylate. This compound has a molecular formula of C11H9NO3 and a molecular weight of 211.19 g/mol. It is a white to yellowish powder that is soluble in ethanol, methanol, and acetone.
Mechanism Of Action
The mechanism of action of ethyl 3-cyano-4-hydroxybenzoate is not well understood. However, it is believed to act as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
Ethyl 3-cyano-4-hydroxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This makes it a potential candidate for the treatment of hyperpigmentation disorders such as melasma. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using ethyl 3-cyano-4-hydroxybenzoate in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which makes it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on ethyl 3-cyano-4-hydroxybenzoate. One possible direction is the development of new drugs and pharmaceuticals based on this compound. Another possible direction is the study of its potential use in the treatment of hyperpigmentation disorders and Alzheimer's disease. Further research is also needed to understand its mechanism of action and to explore its potential use in the treatment of other diseases such as cancer and cardiovascular diseases.
In conclusion, ethyl 3-cyano-4-hydroxybenzoate is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds and as a reagent in organic synthesis reactions. It has been shown to have potential as a treatment for hyperpigmentation disorders, Alzheimer's disease, and other diseases such as cancer and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and pharmaceuticals.
Scientific Research Applications
Ethyl 3-cyano-4-hydroxybenzoate has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
ethyl 3-cyano-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGPFOWJFCHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612357 | |
Record name | Ethyl 3-cyano-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-4-hydroxybenzoate | |
CAS RN |
34133-59-0 | |
Record name | Benzoic acid, 3-cyano-4-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34133-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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